1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is a compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group, a cyanophenyl group, and a carboxylic acid group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutanone with an appropriate amine and a cyanophenyl derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Scientific Research Applications
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and cyanophenyl groups are key functional groups that interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid: This compound has a similar cyclobutane core but different substituents, leading to different chemical properties and applications.
1-Aminocyclopropane-1-carboxylic acid: Although structurally different, this compound shares some functional group similarities and is used in different biological contexts
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c15-8-10-2-4-11(5-3-10)12(9-16)14(13(17)18)6-1-7-14/h2-5,12H,1,6-7,9,16H2,(H,17,18) |
InChI Key |
BNWLZWGFMBKTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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